Cediranib is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. It is being investigated in scientific research for its potential to treat various types of cancer. Here's a breakdown of its applications:
Cediranib works by blocking the activity of several kinases, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), and c-Kit [Sun W, et al. Cediranib inhibits FGF signaling in pancreatic cancer. Clin Cancer Res. 2012;18(17):4677-88. ]. These kinases play a crucial role in promoting the development of new blood vessels that tumors need to grow and spread. By inhibiting these pathways, Cediranib aims to starve tumors by cutting off their blood supply.
Research suggests that Cediranib might be more effective when combined with other cancer therapies. Studies are investigating its efficacy alongside chemotherapy, radiation therapy, or other targeted therapies to improve treatment outcomes [National Cancer Institute. Cediranib (Recentin) [online]. Available from: ]. The rationale behind combination therapy is to target cancer cells through multiple mechanisms, potentially overcoming resistance and achieving better tumor control.
Clinical trials are ongoing to evaluate the effectiveness of Cediranib in treating various cancers, including:
Cediranib is a small molecule compound classified as a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Its chemical formula is , and it is known for its high potency, with an inhibitory concentration (IC50) of less than 1 nanomolar for recombinant KDR tyrosine kinase in vitro. Cediranib is designed for oral administration and is primarily developed for cancer treatment, notably in recurrent epithelial ovarian cancer and other solid tumors where angiogenesis plays a critical role in tumor progression .
Cediranib functions by inhibiting the activity of all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The inhibition occurs through competitive binding to the ATP-binding site of these receptors, effectively blocking the signaling pathways that promote angiogenesis. This blockade limits the formation of new blood vessels, which are essential for tumor growth and metastasis .
Cediranib exhibits significant biological activity as an anti-cancer agent. By inhibiting VEGF signaling, it reduces tumor vascularization and nutrient supply, leading to decreased tumor growth. Clinical studies have shown that Cediranib can enhance the efficacy of other cancer therapies, such as poly (ADP-ribose) polymerase inhibitors, especially in patients with platinum-sensitive recurrent ovarian cancer . Common side effects associated with Cediranib include diarrhea, hypertension, and voice changes, which are often manageable .
The synthesis of Cediranib involves several steps, typically starting from trifluoro-nitrobenzene as a raw material. The method includes the formation of various intermediates through reactions such as nitration, reduction, and coupling processes to ultimately yield the final product. Specific methodologies have been patented to optimize yield and purity during synthesis .
Cediranib stands out due to its highly selective inhibition of all three VEGF receptors simultaneously, making it particularly effective in conditions where angiogenesis is a key driver of tumor growth .
Interaction studies have shown that Cediranib can be effectively combined with other agents to improve therapeutic outcomes. For instance, studies indicate that combining Cediranib with olaparib enhances anti-tumor responses in both BRCA mutant and wild-type high-grade serous ovarian cancer patients. This combination approach targets both angiogenesis and DNA repair mechanisms, providing a multifaceted attack on tumor cells .
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